molecular formula C14H15F3O3SSi B1387868 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate CAS No. 780820-43-1

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate

Cat. No. B1387868
M. Wt: 348.41 g/mol
InChI Key: OSZYFPWWHQEAGW-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is a compound used to prepare powerful Lewis acid, difluoroboron triflate etherate in acetonitrile solvent. It is also used as a reagent in a Dieckmann-like cyclization of ester-imides and diesters .


Synthesis Analysis

The synthesis of 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate involves the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine. In the presence of these, 3-(trimethylsilyl)propargyl carboxylates undergo a one-pot alkylation-cyclization-desilylation reaction with ketones to produce 2-methylfurans .


Molecular Structure Analysis

The molecular formula of 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is C4H9F3O3SSi. It is a colorless moisture-sensitive liquid. It is the trifluoromethanesulfonate derivative of trimethylsilyl .


Chemical Reactions Analysis

TMSOTf is quite sensitive toward hydrolysis: (CH3)3SiO3SCF3 + H2O → (CH3)3SiOH + HO3SCF3. It is far more electrophilic than trimethylsilyl chloride. Related to its tendency to hydrolyze, TMSOTf is effective for silylation of alcohols .


Physical And Chemical Properties Analysis

The compound is a colorless liquid with a density of 1.228 g/mL at 25 °C. It has a boiling point of 140 °C (284 °F; 413 K) .

Scientific Research Applications

Preparation of Lewis Acid

  • Application Summary : Trimethylsilyl trifluoromethanesulfonate is used to prepare a powerful Lewis acid, difluoroboron triflate etherate .
  • Method of Application : This is typically done in an acetonitrile solvent .
  • Results or Outcomes : The result is a powerful Lewis acid that can be used in various chemical reactions .

Dieckmann-like Cyclization

  • Application Summary : It is used as a reagent in a Dieckmann-like cyclization of ester-imides and diesters .
  • Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
  • Results or Outcomes : The outcome is the cyclization of the substrates, which can be used in the synthesis of various organic compounds .

Conversion of Carbonyl Compounds

  • Application Summary : Trimethylsilyl trifluoromethanesulfonate is used in the conversion of carbonyl compounds to their enol ethers .
  • Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
  • Results or Outcomes : The result is the formation of enol ethers from carbonyl compounds, which can be used in various chemical reactions .

Preparation of Difluoroboron Triflate Etherate

  • Application Summary : Trimethylsilyl trifluoromethanesulfonate is used to prepare a powerful Lewis acid, difluoroboron triflate etherate .
  • Method of Application : This is typically done in an acetonitrile solvent .
  • Results or Outcomes : The result is a powerful Lewis acid that can be used in various chemical reactions .

Chemical Glycosylation Reactions

  • Application Summary : Trimethylsilyl trifluoromethanesulfonate is employed for chemical glycosylation reactions .
  • Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
  • Results or Outcomes : The outcome is the glycosylation of the substrates, which can be used in the synthesis of various organic compounds .

Synthesis of Trimethylsilyl-Enol Ethers

  • Application Summary : It is used for the synthesis of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid .
  • Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
  • Results or Outcomes : The result is the formation of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid, which can be used in various chemical reactions .

Copper-Catalyzed Asymmetric Allylic Alkylation

  • Application Summary : Trimethylsilyl trifluoromethanesulfonate has been used in combination with boron trifluoride etherate for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand .
  • Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
  • Results or Outcomes : The outcome is the asymmetric allylic alkylation of the substrates, which can be used in the synthesis of various organic compounds .

Synthesis of Trimethylsilyl-Enol Ethers from Esters of α-Diazoacetoacetic Acid

  • Application Summary : It is used for the synthesis of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid .
  • Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
  • Results or Outcomes : The result is the formation of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid, which can be used in various chemical reactions .

Activation of Benzyl and Allyl Ethers for the Alkylation of Sulfides

  • Application Summary : Trimethylsilyl trifluoromethanesulfonate is used to activate benzyl and allyl ethers for the alkylation of sulfides .
  • Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates used .
  • Results or Outcomes : The result is the alkylation of sulfides, which can be used in various chemical reactions .

Safety And Hazards

The compound is flammable and causes severe skin burns and eye damage. It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-9-11-7-5-4-6-10(11)8-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZYFPWWHQEAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2C=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659779
Record name 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate

CAS RN

780820-43-1
Record name 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
T Taniguchi, DP Curran - Angewandte Chemie, 2014 - Wiley Online Library
Arynes were generated in situ from ortho‐silyl aryl triflates and fluoride ions in the presence of stable N‐heterocyclic carbene boranes (NHCBH 3 ). Spontaneous hydroboration …
Number of citations: 48 onlinelibrary.wiley.com
A Sharma, P Gogoi - ChemistrySelect, 2017 - Wiley Online Library
A novel transition‐metal free synthetic strategy has been developed for the direct synthesis of 2‐formylarylsulphonate from aryne precursor. The reaction proceeds via CO and C−C …
H Hazarika, P Gogoi - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
A synthetic strategy has been developed for the direct synthesis of ortho-methylthio allyl and vinyl ethers via three-component reaction of in situ generated aryne, activated alkene and …
Number of citations: 22 pubs.rsc.org
A Sharma, P Gogoi - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A transition-metal free synthetic strategy has been developed for the direct synthesis of ortho-formyl substituted allyl aryl ethers via a cascade three-component coupling of arynes, …
Number of citations: 21 pubs.rsc.org
H Hazarika, K Neog, A Sharma, B Das… - The Journal of Organic …, 2019 - ACS Publications
A transition-metal-free coupling reaction of aryne, DMSO, and activated alkyne for the synthesis of 2-[(o-methylthio)aryloxy]-substituted dialkyl maleates is reported. This cascade …
Number of citations: 42 pubs.acs.org
H Hazarika, K Chutia, B Das, P Gogoi - New Journal of Chemistry, 2022 - pubs.rsc.org
An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. A wide variety of 3-hydroxyindolin-2-ones were synthesized in good …
Number of citations: 3 pubs.rsc.org
K Neog, B Das, P Gogoi - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A cascade synthetic strategy for the direct synthesis of 2-aroyl benzofurans from aryne precursors has been developed. This reaction proceeds via C–O and C–C bond cleavage as well …
Number of citations: 29 pubs.rsc.org
A Sharma, P Gogoi - New Journal of Chemistry, 2020 - pubs.rsc.org
A versatile transition-metal free synthetic strategy has been developed for the direct synthesis of 6-substituted indoloquinazolinones from 2-acyl-4-quinazolinones and aryne precursors …
Number of citations: 1 pubs.rsc.org
H Hazarika, P Gogoi - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
Arynes are highly reactive transient intermediates having enormous applications in organic synthesis. In the last three decades aryne chemistry has shown incredible developments in …
Number of citations: 10 pubs.rsc.org
A Jančařík, D Mildner, Y Nagata… - … A European Journal, 2021 - Wiley Online Library
Acenes, polyaromatic hydrocarbons composed of linearly fused benzene rings have received immense attention due to their performance as semiconductors in organic optoelectronic …

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